

Spectroscopic Profile of 13-Deoxycarminomycin: A Technical Guide

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Compound of Interest

Compound Name: 13-Deoxycarminomycin

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This technical guide provides an in-depth analysis of the spectroscopic properties of **13-Deoxycarminomycin**, a significant anthracycline antibiotic. The information presented herein is crucial for the identification, characterization, and further development of this potent anti-tumor agent. All quantitative data is summarized for clarity, and detailed experimental protocols, where available, are provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **13-Deoxycarminomycin**, a compound with the molecular formula $C_{26}H_{29}NO_9$ and a molecular weight of 499.52 g/mol. [\[1\]](#)
[\[2\]](#)

Table 1: 1H NMR Spectroscopic Data for 13-Deoxycarminomycin

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.84	s	1H	Aromatic H
7.78	s	1H	Aromatic H

Solvent: MeOD, Instrument: 600 MHz NMR Spectrometer

Table 2: ^{13}C NMR Spectroscopic Data for 13-Deoxycarminomycin

Chemical Shift (δ) ppm
187.67
175.42
168.82
162.20
160.31
156.08
136.79
136.57
133.29
118.97
118.81
115.77
115.69
110.76
110.50
70.46
66.56
65.18
63.01
35.51
34.23
33.28
30.51

15.60

6.21

Solvent: MeOD, Instrument: 151 MHz NMR Spectrometer

Table 3: Mass Spectrometry Data for 13-Deoxycarminomycin

m/z	Ion
500.1921	[M+H] ⁺

Table 4: UV-Vis and IR Spectroscopic Data for 13-Deoxycarminomycin

Spectroscopic Method	Wavelength/Wavenumber
UV-Vis (in Methanol)	λ_{max} 236, 256, 290, 480, 492, 512, 525 nm
Infrared (IR) (in KBr)	ν_{max} 3450, 1720, 1610, 1580 cm ⁻¹

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of anthracyclines, as specific detailed procedures for **13-Deoxycarminomycin** are not fully available in the public domain. The original isolation and characterization of **13-Deoxycarminomycin** was performed using a Varian Mat 311-A spectrometer for mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **13-Deoxycarminomycin** in a suitable deuterated solvent (e.g., methanol-d₄, chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 400-600 MHz spectrometer.

- Acquire ^{13}C NMR spectra on a 100-151 MHz spectrometer.
- Utilize standard pulse programs for both ^1H and ^{13}C NMR. For ^{13}C , a proton-decoupled experiment is typically performed.
- Further structural elucidation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **13-Deoxycarminomycin** in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - For structural fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of **13-Deoxycarminomycin** of known concentration in a UV-grade solvent (e.g., methanol or ethanol). Prepare a series of dilutions to determine the molar absorptivity.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.

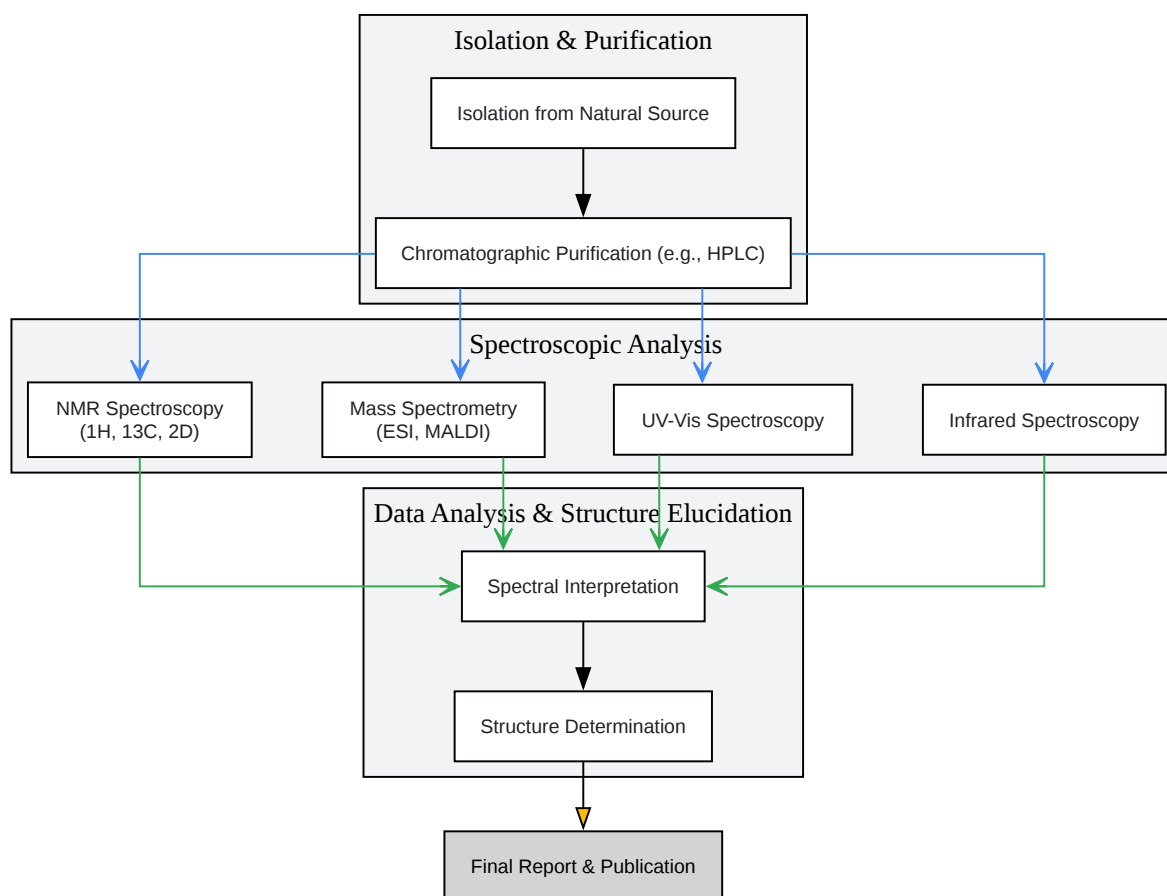
- Use the solvent as a blank for baseline correction.
- Identify the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid **13-Deoxycarminomycin** with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Thin Film: Alternatively, dissolve the sample in a volatile solvent and deposit a thin film onto an IR-transparent window (e.g., NaCl or KBr plates).
- Data Acquisition:
 - Place the sample in the IR spectrometer.
 - Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like **13-Deoxycarminomycin**.



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Caption: Workflow for the Spectroscopic Analysis of **13-Deoxycarminomycin**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 13-Deoxycarminomycin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664541#spectroscopic-analysis-of-13-deoxycarminomycin>]

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